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Compound of Interest

Compound Name: Isopropoxy(phenyl)silane

Cat. No.: B13348908 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for

isopropoxy(phenyl)silane (Ph(i-PrO)SiH₂), a versatile and efficient reductant in metal-

catalyzed hydrogen atom transfer reactions. The following sections detail its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the

experimental protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for isopropoxy(phenyl)silane is C₉H₁₄OSi, with a molecular weight of

166.29 g/mol .[1] The following tables summarize the key quantitative data from ¹H NMR, ¹³C

NMR, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for Isopropoxy(phenyl)silane
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.63 dd 7.8, 1.6 2H ortho-H (Phenyl)

7.42 t 7.4 1H para-H (Phenyl)

7.37 t 7.5 2H meta-H (Phenyl)

4.84 s (broad) - 2H Si-H₂

4.25 sept 6.2 1H O-CH

1.25 d 6.2 6H CH₃

Table 2: ¹³C NMR Spectroscopic Data for Isopropoxy(phenyl)silane

Chemical Shift (δ) ppm Assignment

135.2 ortho-C (Phenyl)

131.7 ipso-C (Phenyl)

130.3 para-C (Phenyl)

128.2 meta-C (Phenyl)

66.8 O-CH

25.6 CH₃

Infrared (IR) Spectroscopy Data
Table 3: FT-IR Spectroscopic Data for Isopropoxy(phenyl)silane
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Wavenumber (cm⁻¹) Intensity Assignment

3072 w Aromatic C-H stretch

2977 m Aliphatic C-H stretch

2167 s Si-H stretch

1430 m Aromatic C=C stretch

1119 s Si-O-C stretch

899 s Si-H₂ bend

s = strong, m = medium, w = weak

Mass Spectrometry (MS) Data
Table 4: GC-MS Spectroscopic Data for Isopropoxy(phenyl)silane

m/z Relative Intensity (%) Assignment

166 15 [M]⁺

123 100 [M - C₃H₇]⁺

107 85 [M - OC₃H₇]⁺

77 40 [C₆H₅]⁺

Experimental Protocols
The following protocols describe the methodologies used to obtain the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500

MHz and 126 MHz, respectively. The sample was dissolved in chloroform-d (CDCl₃), and

chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (δ

7.26 for ¹H and δ 77.16 for ¹³C).
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Infrared (IR) Spectroscopy
Infrared spectra were obtained using a PerkinElmer Spectrum One FT-IR spectrometer. A thin

film of the neat liquid sample was placed between potassium bromide (KBr) plates. The data is

reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Mass spectral data were collected using an Agilent 7890B gas chromatograph coupled to an

Agilent 5977A mass selective detector (GC-MS). The sample was introduced via the GC, and

electron ionization (EI) was performed at 70 eV.

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and a proposed mass

spectrometry fragmentation pathway for isopropoxy(phenyl)silane.
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Figure 1. Workflow for the spectroscopic analysis of isopropoxy(phenyl)silane.
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Figure 2. Proposed ESI-MS fragmentation pathway for isopropoxy(phenyl)silane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13348908?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13348908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

